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(+)-Fucose

Cat. No.: B118439
CAS No.: 3615-37-0
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-DPYQTVNSSA-N
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Description

Contextualization of D-(+)-Fucose within Deoxyhexose Chemistry

D-(+)-Fucose is a monosaccharide that belongs to the class of deoxyhexoses. A deoxyhexose is a six-carbon sugar (hexose) in which one of the hydroxyl (-OH) groups has been replaced by a hydrogen atom. wiktionary.orgebi.ac.ukebi.ac.uk Specifically, D-(+)-Fucose is the C-6 deoxy derivative of D-galactose, meaning the hydroxyl group at the sixth carbon is absent. sigmaaldrich.comscbt.comdrugfuture.com Its systematic name is 6-deoxy-D-galactose. scbt.comcaymanchem.com This structural modification gives it the chemical formula C6H12O5. scbt.comnih.govwikipedia.org

While structurally related to the common hexose (B10828440) D-galactose, the deoxygenation at the C-6 position significantly alters its properties and biological roles. D-(+)-Fucose, also known as Rhodeose, is found in certain plant-derived glucosides and various microbial substances. drugfuture.comresearchgate.net In laboratory and research settings, it is recognized as a non-metabolizable analog of L-arabinose. scbt.comcaymanchem.com

Below is a table summarizing the key chemical and physical properties of D-(+)-Fucose.

PropertyValue
Synonyms 6-Deoxy-D-galactose, Rhodeose, D-galactomethylose scbt.comdrugfuture.comcaymanchem.com
CAS Number 3615-37-0 sigmaaldrich.comnih.gov
Molecular Formula C6H12O5 sigmaaldrich.comnih.gov
Molecular Weight 164.16 g/mol sigmaaldrich.comnih.gov
Appearance White powder sigmaaldrich.comnih.gov
Melting Point 144-145 °C sigmaaldrich.com
Optical Activity [α]20/D +74° to +76° (c=4 in water) sigmaaldrich.com
Solubility Soluble in water, moderately soluble in alcohol sigmaaldrich.comdrugfuture.com

Distinction and Significance of D- vs. L-Fucose in Biological Systems

The stereochemistry of fucose is of paramount importance to its biological function. In nature, sugars predominantly exist in the D-conformation. Fucose is a notable exception, as the L-stereoisomer, L-(-)-Fucose, is the form commonly found in mammals and a wide variety of other organisms. wikipedia.orgnih.govoup.com D-(+)-Fucose is the enantiomer of the more biologically prevalent L-Fucose. caymanchem.com

L-Fucose is a crucial component of many N- and O-linked glycans, as well as glycolipids, on the surface of mammalian cells. nih.govoup.comoup.com These fucose-containing structures, or fucosylated glycans, are involved in a multitude of biological processes. nih.govnih.gov They are fundamental to the formation of the H antigen, which is the precursor to the A and B blood group antigens. wikipedia.orgnih.govfrontiersin.org Fucosylated glycans also play key roles in selectin-mediated leukocyte adhesion, immune responses, host-microbe interactions, and signaling pathways such as those involving the Notch receptor. oup.comoup.comnih.gov The synthesis of these vital glycans in mammals occurs through two main pathways that produce the activated sugar donor, GDP-fucose. nih.govnih.govreactome.org

D-Fucose , in contrast, is not a common component of mammalian glycans. nih.gov Its significance is primarily derived from its use in microbiological research. It acts as an analog of L-arabinose and can inhibit the induction of the L-arabinose operon in bacteria like Escherichia coli. caymanchem.com This property has been utilized in biotechnology to enhance the production of certain recombinant proteins. caymanchem.com While L-fucose is widespread in mammalian, plant, and insect N-linked glycans, D-fucose is primarily found in specific glycosides from plants and in some microbial and antibiotic compounds. researchgate.netdbpedia.org

The table below highlights the key distinctions between D-Fucose and L-Fucose.

FeatureD-(+)-FucoseL-(-)-Fucose
Full Name 6-deoxy-D-galactose scbt.com6-deoxy-L-galactose wikipedia.org
Natural Abundance Rare; found in some plant glycosides and microbial products drugfuture.comresearchgate.netCommon; found widely in mammalian, plant, and bacterial glycans nih.govoup.comnih.gov
Biological Role in Mammals Not a typical component of mammalian glycans nih.govEssential component of cell surface glycans, involved in blood groups, immunity, and cell signaling oup.comnih.govfrontiersin.org
Primary Significance Used in research as a gratuitous inducer of the L-arabinose operon caymanchem.comFundamental to diverse physiological and pathophysiological processes oup.comnih.gov
Enantiomeric Relationship Enantiomer of L-Fucose caymanchem.comEnantiomer of D-Fucose caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B118439 (+)-Fucose CAS No. 3615-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal
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InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PNNNRSAQSRJVSB-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O5
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DSSTOX Substance ID

DTXSID80883994
Record name (+)-Fucose
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Molecular Weight

164.16 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name D-Fucose
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CAS No.

3615-37-0, 7724-73-4
Record name (+)-Fucose
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Record name DL-Fucose
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Record name D-Galactose, 6-deoxy-
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Biosynthesis and Metabolism of D + Fucose

De Novo Biosynthesis Pathways

The de novo pathway is the primary source of GDP-fucose in mammalian cells, estimated to contribute to over 90% of the total cellular pool. oup.com This pathway begins with a common sugar nucleotide and, through a series of enzymatic reactions, converts it into GDP-fucose.

GDP-Mannose as a Precursor

The de novo synthesis of GDP-fucose originates from GDP-D-mannose. researchgate.netebi.ac.uknih.govplos.org This sugar nucleotide is a central molecule in glycan synthesis and serves as the starting point for the fucosylation pathway. The conversion of GDP-mannose to GDP-fucose is a multi-step process catalyzed by a specific set of enzymes within the cytoplasm. researchgate.netnih.gov

Enzymatic Cascade: GDP-mannose 4,6-dehydratase (GMDS) and GDP-keto-6-deoxymannose 3,5-epimerase (FX/TSTA3)

The transformation of GDP-mannose to GDP-fucose is accomplished through a two-enzyme cascade. oup.comebi.ac.ukplos.orgnih.gov

The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMDS) . researchgate.netnih.govwikipedia.org This enzyme converts GDP-mannose into the intermediate compound, GDP-4-keto-6-deoxymannose. researchgate.netnih.gov The reaction involves the oxidation of the C-4 hydroxyl group and the reduction of the C-6 hydroxyl group of the mannose residue, resulting in the loss of a water molecule. researchgate.net

The second enzyme in the pathway is a bifunctional enzyme known as GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase , also referred to as FX protein or TSTA3. oup.complos.orgresearchgate.netnih.gov This enzyme carries out the final two steps of the synthesis. First, it catalyzes the epimerization at both the C-3 and C-5 positions of GDP-4-keto-6-deoxymannose. researchgate.net This is followed by an NADPH-dependent reduction of the keto group at C-4 to a hydroxyl group, yielding the final product, GDP-L-fucose. researchgate.net

EnzymeGeneFunctionPrecursorProduct
GDP-mannose 4,6-dehydrataseGMDSCatalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. nih.govGDP-D-mannoseGDP-4-keto-6-deoxymannose
GDP-keto-6-deoxymannose 3,5-epimerase/4-reductaseTSTA3 (FX)Catalyzes the epimerization and reduction of GDP-4-keto-6-deoxymannose to GDP-L-fucose. researchgate.netnih.govGDP-4-keto-6-deoxymannoseGDP-L-fucose

Regulation of the De Novo Pathway

The de novo pathway is subject to regulatory control to maintain appropriate levels of GDP-fucose. One of the key regulatory mechanisms is feedback inhibition. The final product of the pathway, GDP-fucose, can act as an allosteric inhibitor of GMDS, the first enzyme in the sequence. rupress.org This feedback loop helps to prevent the overproduction of GDP-fucose when cellular levels are sufficient.

Studies have also indicated a potential for interaction between the enzymes of the de novo pathway. Research in Arabidopsis thaliana has suggested that the interaction between GMDS and FX/GER1 (the plant homolog of FX/TSTA3) may be necessary to maintain the stability and activity of the GMDS protein. nih.govresearchgate.net In yeast cells co-expressing both enzymes, the production of GDP-fucose was significantly higher than in cells expressing only one of the enzymes, indicating a functional synergy. nih.gov

Fucose Salvage Pathway

In addition to de novo synthesis, mammalian cells can also utilize a salvage pathway to produce GDP-fucose from free fucose. This pathway allows for the recycling of fucose from the breakdown of glycoproteins or from extracellular sources. oup.complos.org

Uptake and Conversion of Free Fucose

Free L-fucose can be transported into the cell from the extracellular environment or can be derived from the lysosomal degradation of fucosylated glycoconjugates. plos.orgnih.gov Once inside the cytoplasm, this free fucose can be converted into GDP-fucose through a two-step enzymatic process. nih.govnih.gov Studies have shown that providing exogenous fucose can bypass defects in the de novo pathway, highlighting the functional importance of the salvage pathway. researchgate.net

Enzymes Involved: Fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP)

The conversion of free fucose to GDP-fucose in the salvage pathway is mediated by two key enzymes. plos.orgnih.gov

The first enzyme, L-fucokinase (FUK) , catalyzes the phosphorylation of L-fucose at the 1-position, using ATP as the phosphate (B84403) donor, to form β-L-fucose-1-phosphate. nih.govnih.gov

The second enzyme, GDP-fucose pyrophosphorylase (GFPP) , then catalyzes the reaction of fucose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-fucose and pyrophosphate. nih.govnih.govresearchgate.net In some organisms, such as Bacteroides fragilis, these two enzymatic activities are found on a single bifunctional protein. nih.gov

EnzymeGeneFunctionPrecursorProduct
L-fucokinaseFUKPhosphorylates free L-fucose to form L-fucose-1-phosphate. nih.govnih.govL-fucose, ATPL-fucose-1-phosphate, ADP
GDP-fucose pyrophosphorylaseGFPPCatalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-fucose. nih.govnih.govL-fucose-1-phosphate, GTPGDP-L-fucose, Pyrophosphate

Interplay and Contribution of De Novo vs. Salvage Pathways to Cellular GDP-Fucose Pools

The de novo and salvage pathways are not isolated systems but rather engage in a dynamic interplay to maintain cellular GDP-fucose homeostasis. The de novo pathway, which converts GDP-mannose to GDP-fucose, is generally considered the primary source, contributing an estimated 90% of the total cellular GDP-fucose pool under normal conditions. nih.gov The salvage pathway, which utilizes free fucose from extracellular sources or from the breakdown of fucosylated glycoconjugates, contributes the remaining 10%. nih.gov

However, the relative contribution of these two pathways is not static and can be influenced by various factors, including the availability of extracellular fucose. Studies have shown that supplementation with external fucose can lead to a significant increase in its incorporation into glycans, suggesting that the salvage pathway can compensate for defects in the de novo pathway. uniprot.org This interplay is crucial for cellular function, and its dysregulation is associated with certain disease states.

Recent research has revealed a mutual regulatory relationship between the enzymes of these two pathways. For instance, the inactivation of enzymes in the de novo pathway can lead to changes in the levels and activity of enzymes in the salvage pathway, and vice versa. nih.govresearchgate.net This suggests a sophisticated feedback mechanism that allows cells to adapt to changes in fucose availability and metabolic demand. For example, in cells lacking the de novo pathway enzyme TSTA3, there is a notable increase in the production of GDP-fucose when supplemented with fucose, a phenomenon not observed to the same extent in cells lacking another de novo enzyme, GMDS. nih.gov This indicates that the regulation within the de novo pathway itself can impact the cell's reliance on and utilization of the salvage pathway.

Nucleotide Sugar Transporters and Intracellular Trafficking

Once synthesized in the cytoplasm, GDP-fucose must be transported into the Golgi apparatus and the endoplasmic reticulum (ER), the cellular compartments where fucosylation of proteins and lipids occurs. This transport is mediated by specific nucleotide sugar transporters.

GDP-Fucose Transport into Golgi Apparatus and ER (SLC35C1)

The primary transporter responsible for translocating GDP-fucose from the cytoplasm into the Golgi apparatus is the Solute Carrier Family 35 Member C1 (SLC35C1). nih.govcdghub.comfrontiersin.org This protein is a multipass transmembrane protein localized to the Golgi membrane. uniprot.orgfrontiersin.org Mutations in the SLC35C1 gene are the cause of a rare genetic disorder known as Leukocyte Adhesion Deficiency Type II (LAD II), or Congenital Disorder of Glycosylation type IIc (CDG-IIc), which is characterized by a lack of fucosylated glycans and severe immune and developmental defects. researchgate.netrarediseasesnetwork.org

While the Golgi is the primary site of fucosylation, some fucosylation events, particularly O-fucosylation of certain proteins like Notch, occur in the endoplasmic reticulum. nih.govnih.gov Evidence suggests that SLC35C1 is also localized to the ER, in addition to the Golgi, where it may play a role in transporting GDP-fucose for these specific modifications. nih.gov Some studies in Drosophila have identified a distinct ER-specific GDP-fucose transporter, suggesting that the transport of GDP-fucose into the ER might involve multiple mechanisms that are still being fully elucidated. nih.gov

Discrimination between GDP-Fucose Pools from Different Metabolic Pathways

An emerging area of research is the concept that cells can distinguish between GDP-fucose synthesized by the de novo and salvage pathways and direct these pools to different fucosylation events. This suggests a level of metabolic channeling that goes beyond a simple, homogenous cytoplasmic pool of GDP-fucose.

Studies have shown that in the absence of the primary GDP-fucose transporter, SLC35C1, cells can still incorporate fucose into glycans, particularly when supplemented with external fucose. cdghub.comnih.gov Intriguingly, this SLC35C1-independent transport appears to preferentially utilize GDP-fucose derived from the salvage pathway. cdghub.com This has led to the hypothesis that there are distinct, non-homogenous pools of GDP-fucose within the cytoplasm and that different transporters may have preferential access to these pools. nih.gov

The physical basis for this discrimination is thought to involve the close proximity or even direct interaction between the enzymes of the biosynthetic pathways and the respective nucleotide sugar transporters. cdghub.com This "functional coupling" would create efficient channels for the newly synthesized GDP-fucose to be transported into the Golgi or ER, allowing for precise control over which fucosylation reactions occur. This model challenges the traditional view of a freely diffusible pool of nucleotide sugars and suggests a more organized and regulated system of substrate delivery. nih.gov

Catabolism of Fucosylated Glycoconjugates

The fucosylation of glycoconjugates is a dynamic process, and the removal of fucose residues is as important as their addition for regulating biological activity. This process of defucosylation is carried out by specific enzymes called fucosidases.

Fucosidases (FUCA1, FUCA2) and Glycan Turnover

In mammals, there are two main α-L-fucosidases, FUCA1 and FUCA2, which are responsible for cleaving fucose residues from glycoconjugates. nih.govnih.gov These enzymes play a critical role in the turnover and degradation of fucosylated molecules, thereby modulating their function.

FUCA1 is a lysosomal enzyme that is ubiquitously expressed and is considered the major fucosidase involved in the degradation of a wide range of fucosylated glycans. researchgate.netnih.gov It can hydrolyze various fucose linkages, including α1,2, α1,3, α1,4, and α1,6 linkages. nih.gov Notably, FUCA1 has been shown to be capable of removing core fucose (α1,6-linked to the innermost GlcNAc of N-glycans) from intact glycoproteins, a task that some bacterial fucosidases cannot perform. nih.gov The deficiency of FUCA1 leads to a lysosomal storage disease called fucosidosis. researchgate.net

FUCA2 is primarily a secreted enzyme found in plasma and various tissues. researchgate.netnih.gov While it shares the ability to cleave terminal fucose residues with FUCA1, its specific physiological roles are less well understood. nih.gov Some studies suggest that FUCA2 may have distinct substrate specificities and play a role in specific biological contexts, such as mediating the adhesion of Helicobacter pylori to the gastric mucosa. nih.gov The differential expression and localization of FUCA1 and FUCA2 suggest that they have non-redundant functions in the fine-tuning of fucosylation patterns and the regulation of glycoprotein (B1211001) and glycolipid turnover. nih.gov

Role of D + Fucose in Glycoconjugate Biosynthesis and Function

Fucosyltransferases (FUTs) and Linkage Specificity

Fucosyltransferases (FUTs) are glycosyltransferase enzymes that catalyze the transfer of an L-fucose monosaccharide from a donor substrate, guanosine (B1672433) diphosphate-β-L-fucose (GDP-fucose), to an acceptor substrate. wikipedia.org The acceptor can be a growing glycan chain on a protein or lipid. wikipedia.org These enzymes are typically type II transmembrane proteins that reside in the Golgi apparatus, with the exception of O-fucosyltransferases which are located in the endoplasmic reticulum. wikipedia.orgoup.com

The specificity of each FUT is defined by the acceptor substrate it recognizes and the precise glycosidic linkage it forms. nih.gov This high degree of specificity is the basis for the "one enzyme–one linkage" hypothesis, although some FUTs exhibit flexibility. nih.gov Mammals possess a variety of FUTs, which are classified based on the anomeric linkage they create, such as α1-2, α1-3, α1-4, and α1-6, as well as O-fucosylation. escholarship.orgoup.com This enzymatic diversity allows for the synthesis of a vast array of fucosylated structures with distinct biological functions. oup.com

Table 1: Major Fucosyltransferase Families and Their Linkage Specificity This table is interactive. Click on headers to sort.

Enzyme Family Linkage Formed Typical Acceptor Substrate Key Function(s)
FUT1, FUT2 α1-2 Terminal Galactose (Gal) Synthesis of H antigen (precursor to ABO blood groups). oup.comnih.gov
FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 α1-3 / α1-4 N-acetylglucosamine (GlcNAc) Synthesis of Lewis antigens. oup.comoup.com
FUT8 α1-6 Core N-acetylglucosamine (GlcNAc) Core fucosylation of N-glycans. oup.comoup.com

| POFUT1, POFUT2 | O-linkage | Serine/Threonine residues | O-fucosylation of specific protein domains. oup.com |

Core fucosylation is a specific type of N-linked glycosylation where a fucose residue is attached via an α1-6 linkage to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core, which is directly linked to an asparagine residue of the protein. oup.comacs.org This modification is catalyzed by a single enzyme in mammals, α1,6-fucosyltransferase, encoded by the FUT8 gene. oup.comacs.org The presence of this core fucose is a common feature of N-linked glycans and is crucial for regulating the biological functions of many glycoproteins. oup.comnih.gov Increased levels of core fucosylation have been observed to be associated with the progression of certain cancers, and the core-fucosylated form of alpha-fetoprotein is a recognized clinical biomarker for hepatocellular carcinoma. acs.orgnih.gov

Terminal fucosylation involves the addition of fucose to the non-reducing, outer ends of glycan chains. This process generates a variety of important epitopes involved in cell recognition and adhesion.

α1-2 Linkage : This linkage is formed when fucose is transferred to the terminal galactose (Gal) residue of a glycan chain. nih.gov This reaction is primarily catalyzed by two enzymes: FUT1 (H-transferase), which is expressed in erythroid precursors and is responsible for H antigen synthesis on red blood cells, and FUT2 (Secretor transferase), which functions in epithelial tissues to produce soluble H antigen found in bodily secretions. oup.comnih.gov The α1,2-fucosylated structure, known as the H antigen, is the fundamental precursor for the A and B blood group antigens. oup.com

α1-3 and α1-4 Linkages : These linkages result from the addition of fucose to an N-acetylglucosamine (GlcNAc) residue within a glycan chain. oup.comescholarship.org The specific linkage formed depends on the underlying structure of the glycan precursor. Fucose is added in an α1-4 linkage to the GlcNAc in type 1 chains (Galβ1-3GlcNAc). creative-biolabs.comnih.gov Conversely, it is added in an α1-3 linkage to the GlcNAc in type 2 chains (Galβ1-4GlcNAc). creative-biolabs.comnih.gov Several enzymes, including FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9, are responsible for these modifications, which are essential for the synthesis of Lewis antigens. oup.comoup.com FUT3 is notable for its dual specificity, capable of creating both α1-3 and α1-4 linkages. oup.comnih.gov

Distinct from the fucosylation of glycan chains, O-fucosylation is the direct attachment of a fucose sugar to a protein via an O-glycosidic bond to the hydroxyl group of a serine or threonine residue. nih.govnih.gov This modification occurs in the endoplasmic reticulum and is catalyzed by two specific enzymes, Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2). oup.comnih.gov These enzymes exhibit high specificity for their protein substrates. POFUT1 adds fucose exclusively to properly folded Epidermal Growth Factor-like (EGF) repeats that contain the consensus sequence C²XXXX(S/T)C³. oup.com POFUT2 modifies Thrombospondin Type 1 Repeats (TSRs). oup.comnih.gov These O-fucose glycans can be further elongated with other sugars and play critical roles in modulating signaling pathways, such as the Notch signaling pathway. nih.govnih.gov

D-(+)-Fucose as a Component of Specific Glycan Motifs

The enzymatic addition of D-(+)-Fucose in specific linkages creates biologically active glycan motifs that serve as recognition markers on the cell surface. These fucosylated structures are central to the identity of cells and mediate interactions critical for physiological and pathological processes.

Lewis antigens are a group of fucosylated oligosaccharides found on glycoproteins and glycolipids. creative-biolabs.com Their synthesis depends on the concerted action of various fucosyltransferases on either type 1 (Galβ1-3GlcNAc) or type 2 (Galβ1-4GlcNAc) precursor chains. creative-biolabs.comnih.gov

Lewis a (Leᵃ) and Lewis x (Leˣ) : These antigens are formed by the addition of a single fucose residue. FUT3 adds a fucose in an α1-4 linkage to the GlcNAc of a type 1 chain to form Leᵃ. wikipedia.orgkristujayanti.edu.in The same enzyme, or others like FUT9, adds a fucose in an α1-3 linkage to the GlcNAc of a type 2 chain to create Leˣ. oup.comnih.gov

Lewis b (Leᵇ) and Lewis y (Leʸ) : These antigens are more complex, containing two fucose residues. Their synthesis requires a fucosylated precursor, the H antigen (which already has an α1-2 linked fucose). creative-biolabs.comclsresource.com The subsequent action of an α1-4 fucosyltransferase (on type 1 H antigen) or an α1-3 fucosyltransferase (on type 2 H antigen) results in Leᵇ and Leʸ, respectively. clsresource.comnih.gov

Sialyl Lewis Antigens : Further modification of Lewis antigens with sialic acid by sialyltransferases creates sialylated epitopes like Sialyl Lewis a (sLeᵃ) and Sialyl Lewis x (sLeˣ). nih.gov These structures are well-known for their roles in inflammation and cancer metastasis. nih.gov

Table 2: Biosynthesis of Major Lewis Antigens This table is interactive. Click on headers to sort.

Antigen Precursor Chain Fucosyl Linkage(s) Key Synthesizing Enzyme(s)
Lewis a (Leᵃ) Type 1 α1-4 FUT3 wikipedia.orgkristujayanti.edu.in
Lewis x (Leˣ) Type 2 α1-3 FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 oup.comoup.com
Lewis b (Leᵇ) Type 1 H Antigen α1-2 and α1-4 FUT2 (for H antigen) and FUT3 wikipedia.orgclsresource.com
Lewis y (Leʸ) Type 2 H Antigen α1-2 and α1-3 FUT1/FUT2 (for H antigen) and others (e.g., FUT3) clsresource.comnih.gov
Sialyl Lewis a (sLeᵃ) Sialylated Type 1 α1-4 FUT3 nih.gov

| Sialyl Lewis x (sLeˣ) | Sialylated Type 2 | α1-3 | FUT3, FUT6, FUT7 oup.com |

The ABO blood group system, fundamental to transfusion medicine, is defined by carbohydrate antigens on the surface of red blood cells, and D-(+)-Fucose is an indispensable component of these structures. oup.comclsresource.com The synthesis of ABO antigens begins with a precursor oligosaccharide chain that is modified by a fucosyltransferase to create the H antigen. nih.govresearchgate.net

The H antigen is formed when FUT1 adds a fucose residue in an α1-2 linkage to the terminal galactose of a type 2 precursor chain on erythrocytes. oup.comnih.gov In individuals with blood type O, this is the only antigen expressed. nih.govresearchgate.net For individuals with blood types A or B, the H antigen serves as the immediate substrate for further glycosylation. nih.gov

Blood Group A : An N-acetylgalactosaminyltransferase adds an N-acetylgalactosamine (GalNAc) in an α1-3 linkage to the galactose of the H antigen. nih.gov

Blood Group B : A galactosyltransferase adds a galactose (Gal) in an α1-3 linkage to the galactose of the H antigen. nih.gov

Blood Group AB : Individuals possess both the A and B transferase enzymes and therefore express both A and B antigens on their red blood cells. youtube.com

The presence of the α1-2 linked fucose is an absolute requirement for the formation of A and B antigens, underscoring the central role of D-(+)-Fucose in defining this critical human polymorphism. nih.gov

Table 3: Terminal Glycan Structures of ABO Blood Group Antigens This table is interactive. Click on headers to sort.

Blood Group Antigen Terminal Glycan Structure (Abbreviated) Key Fucose Linkage
O H Fucα1-2Galβ- α1-2 researchgate.net
A A GalNAcα1-3(Fucα1-2)Galβ- α1-2 researchgate.net

| B | B | Galα1-3(Fucα1-2)Galβ- | α1-2 researchgate.net |

Glycoproteins and Glycolipids

D-(+)-Fucose, more commonly found in its L-configuration in mammals as L-fucose, is a critical monosaccharide in the formation of glycoconjugates, which are complex carbohydrates linked to proteins (glycoproteins) or lipids (glycolipids). oup.comnih.gov The process of adding fucose to these molecules, known as fucosylation, is a vital post-translational modification that significantly influences their structure and biological function. nih.gov This modification is catalyzed by a family of enzymes called fucosyltransferases (FucTs), which transfer fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule. oup.comwikipedia.org Fucosylation can occur as a terminal modification on glycan chains or as a core modification, each conferring unique properties to the resulting glycoprotein (B1211001) or glycolipid. oup.comnih.gov

Fucosylated glycoproteins and glycolipids are integral components of cell membranes and secreted molecules, playing pivotal roles in a multitude of physiological and pathological processes. nih.govnih.gov These include cell-cell recognition, immune responses, inflammation, signal transduction, and development. nih.govoup.com Alterations in the fucosylation patterns of glycoproteins and glycolipids are often associated with diseases such as cancer and inflammatory conditions. oup.comnih.gov

Biosynthesis of Fucosylated Glycoconjugates

The biosynthesis of fucosylated glycoproteins and glycolipids is a highly regulated process occurring primarily in the Golgi apparatus and, in the case of O-fucosylation, the endoplasmic reticulum. nih.govwikipedia.org It depends on two main factors: the availability of the activated fucose donor, GDP-fucose, and the expression and activity of specific fucosyltransferases. oup.comnih.gov GDP-fucose is synthesized in the cytoplasm through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates. oup.comnih.govrupress.org

Once synthesized, GDP-fucose is transported into the Golgi apparatus. nih.govfigshare.com Inside the Golgi, a series of fucosyltransferases catalyze the transfer of fucose to specific positions on the glycan chains of glycoproteins and glycolipids. oup.com There are at least 13 known fucosyltransferases in humans, each with distinct acceptor specificities and responsible for creating different types of fucose linkages, such as α1,2-, α1,3/4-, and α1,6-linkages. nih.govoup.comnih.gov

Core Fucosylation : This involves the addition of fucose in an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) residue of N-glycan cores. nih.gov This reaction is exclusively catalyzed by Fucosyltransferase 8 (FUT8). oup.comnih.gov

Terminal Fucosylation : This process adds fucose to the outer ends of N-glycans, O-glycans, and glycolipids. nih.gov It is carried out by several FUTs, including those responsible for synthesizing blood group antigens (like FUT1 and FUT2) and Lewis antigens (like FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9). oup.comnih.gov

O-Fucosylation : A distinct type of fucosylation where fucose is directly attached to serine or threonine residues of proteins, a process important in signaling pathways like Notch signaling. nih.govrupress.org

Table 1: Key Fucosyltransferases in Glycoconjugate Biosynthesis

EnzymeLinkage FormedPrimary Glycoconjugate Target(s)Key Function/Resulting StructureReference
FUT1 (H-transferase)α1,2Glycoproteins, GlycolipidsSynthesizes the H antigen on red blood cells, the precursor for A and B blood group antigens. oup.comnih.gov
FUT2 (Secretor transferase)α1,2Glycoproteins, GlycolipidsSynthesizes the H antigen in epithelial tissues and secretions. oup.comnih.gov
FUT3, FUT4, FUT5, FUT6, FUT7, FUT9α1,3 / α1,4Glycoproteins, GlycolipidsSynthesize Lewis antigens (e.g., Lewis x, sialyl Lewis x), which are crucial for selectin-mediated cell adhesion. oup.comoup.com
FUT8α1,6N-glycans on glycoproteinsCatalyzes core fucosylation of N-glycans, modulating receptor signaling and antibody function. oup.comnih.gov
POFUT1 (O-FUT1)O-FucoseGlycoproteins (EGF repeats)Adds O-fucose to Epidermal Growth Factor (EGF)-like repeats, essential for Notch signaling. nih.govoup.com

Function of Fucosylated Glycoproteins and Glycolipids

The addition of fucose to glycoproteins and glycolipids dramatically impacts their function, mediating a wide array of biological events.

Fucosylated Glycoproteins: Fucosylation regulates the biological activities of many glycoproteins, including adhesion molecules and growth factor receptors. nih.gov Core fucosylation of N-glycans on glycoproteins is involved in cell adhesion, signal transduction, and lymphocyte activation. nih.gov For instance, the absence of core fucose on IgG1 antibodies enhances their binding to the FcγRIIIa receptor on natural killer cells, significantly boosting antibody-dependent cellular cytotoxicity (ADCC), a mechanism used to kill cancer cells. oup.compnas.org In contrast, increased fucosylation of certain proteins, such as alpha-fetoprotein (AFP), is a recognized biomarker for hepatocellular carcinoma. oup.com Fucosylated glycoproteins also act as functional receptors for certain pathogens; for example, they have been identified as promoting cholera toxin intoxication. nih.govnih.gov

Fucosylated Glycolipids: Fucosylated glycolipids, also known as glycosphingolipids, are essential components of cell membranes and are particularly known for their role as blood group antigens. oup.comyoutube.com The ABO blood group antigens are fucosylated oligosaccharides present on the surface of red blood cells and other tissues. oup.comyoutube.com These structures are critical in blood transfusion compatibility. oup.com Fucosylated glycolipids also participate in cell-cell recognition and can act as receptors for hormones and toxins. youtube.comyoutube.com Interestingly, in some contexts, they can have opposing functions to fucosylated glycoproteins. Research on cholera intoxication has shown that while fucosylated glycoproteins can act as functional receptors that promote toxicity, fucosylated glycolipids can serve as "decoy" receptors, binding the toxin and protecting the cell. nih.govnih.govnih.gov

Table 2: Functional Significance of Fucosylation in Glycoproteins and Glycolipids

Biological ProcessRole of Fucosylated GlycoproteinsRole of Fucosylated GlycolipidsReference
Immune Regulation Core fucosylation of IgG1 antibodies reduces their cytotoxicity (ADCC). Fucosylated ligands on leukocytes (e.g., Sialyl Lewis X) are essential for selectin-mediated adhesion during inflammation.Serve as antigens that can be recognized by the immune system. oup.comoup.com
Cell Adhesion & Migration Regulates the function of adhesion molecules (e.g., integrins) and growth factor receptors, influencing cell migration and tissue formation.Participate in cellular interactions and recognition. nih.govnih.govyoutube.com
Signal Transduction Fucosylation of receptors (e.g., EGFR, TGF-β receptor) modulates downstream signaling pathways, affecting cell proliferation and apoptosis. O-fucosylation is critical for Notch signaling.Can act as receptors for signaling molecules, influencing cell growth and development. nih.govnih.govyoutube.com
Cancer Altered fucosylation is a hallmark of cancer. Increased levels of fucosylated proteins (e.g., AFP-L3) are used as tumor markers.Changes in the expression of fucosylated glycolipid antigens (e.g., Lewis Y) are associated with malignancy and poor prognosis. oup.comnih.govoup.com
Host-Pathogen Interaction Can act as functional receptors for toxins (e.g., cholera toxin), facilitating pathogenesis.Can serve as decoy receptors for toxins, offering protection. Also function as attachment sites for bacteria and viruses. oup.comnih.govnih.gov
Blood Group Antigens Carry A, B, and H antigens in secretions.Form the structural basis of the ABO and Lewis blood group antigens on red blood cells. oup.comnih.govyoutube.com

Biological Significance and Research Applications of D + Fucose

Cellular Adhesion and Recognition

The terminal positioning of fucose on cell surface glycans makes it a key player in mediating interactions between cells. This is fundamental to the formation and maintenance of tissues, as well as dynamic processes such as leukocyte trafficking.

Selectin-mediated Leukocyte-Endothelial Adhesion

The initial attachment and subsequent rolling of leukocytes along the endothelial lining of blood vessels is a critical step in the inflammatory response and immune surveillance. This process is largely mediated by a family of adhesion molecules called selectins. D-(+)-Fucose is an indispensable component of the ligands that bind to selectins.

The selectin family consists of L-selectin expressed on leukocytes, P-selectin on platelets and endothelial cells, and E-selectin on endothelial cells. capes.gov.br These selectins recognize and bind to specific carbohydrate structures on the surface of opposing cells. A prominent example of a selectin ligand is the sialyl Lewis X (sLeX) antigen, a tetrasaccharide that contains a crucial fucose residue. ashpublications.org The interaction between the fucose moiety of sLeX and the lectin domain of selectins is essential for the adhesion process, facilitating the capture of flowing leukocytes by the blood vessel wall. ashpublications.org

Studies have demonstrated that the absence of fucosylated ligands leads to severe immunodeficiency. For instance, individuals with Leukocyte Adhesion Deficiency Type II (LAD II), a rare genetic disorder, have a defect in fucose metabolism. nih.govjci.org This results in the absence of sLeX and other fucosylated antigens on their neutrophils, leading to an inability of these immune cells to adhere to the endothelium and migrate to sites of infection. nih.govjci.org Research has shown that oral supplementation with fucose can correct this defect in LAD II patients, restoring the expression of fucosylated selectin ligands and improving immune function. nih.gov

Key Molecules in Selectin-Mediated AdhesionRole of D-(+)-FucoseAssociated Condition
Selectins (E, P, L) Binds to fucosylated ligands on opposing cells.-
Sialyl Lewis X (sLeX) The fucose residue is a critical component for binding to selectins.Defects in fucosylation lead to impaired binding.
PSGL-1 A major selectin ligand on leukocytes that requires fucosylation for its function.-

Cell-Cell Interactions in Development and Pathophysiology

Beyond leukocyte trafficking, fucose-mediated cell adhesion is fundamental to various aspects of embryonic development and is often dysregulated in diseases such as cancer.

During early embryogenesis, specific fucosylated antigens, such as the LewisX antigen (also known as stage-specific embryonic antigen-1), play a role in promoting cell-cell adhesion among embryonic cells, a process crucial for proper tissue and organ formation. nih.govoup.com Fucosylation is also implicated in the development of the nervous system. nih.gov

In the context of pathophysiology, alterations in fucosylation patterns on the surface of cancer cells have been strongly linked to tumor progression and metastasis. nih.govnih.govoup.com Increased fucosylation can enhance the adhesion of cancer cells to endothelial cells, facilitating their exit from the bloodstream to form secondary tumors. nih.gov For example, enhanced expression of fucosyltransferases, the enzymes that attach fucose to glycans, has been observed in various cancers and is associated with increased metastatic potential. nih.gov Conversely, in some cancers, the loss of specific fucosylation patterns has been shown to promote metastatic progression. nih.gov The precise role of fucosylation in cancer appears to be context-dependent, varying with the type of cancer and the specific fucosylated glycan structures involved. usf.edu

Immune System Modulation

D-(+)-Fucose plays a multifaceted role in the immune system, influencing the development and function of immune cells, the efficacy of antibody responses, and the complex interplay between the host and its resident microbes.

Regulation of Immune Cell Development and Function

Fucosylation is integral to the proper development and function of various immune cells. nih.gov Research indicates that L-fucose can enhance the immunostimulatory activity of dendritic cells, which are key initiators of the adaptive immune response. nih.gov Fucose supplementation has been shown to promote the maturation of dendritic cells and improve their ability to process and present antigens to T cells. nih.gov

Furthermore, fucosylated glycans are involved in maintaining immune homeostasis in the gut. nih.gov They contribute to the development of immune tolerance, a critical process that prevents the immune system from attacking harmless antigens from food and commensal bacteria. nih.gov

Antibody-Dependent Cellular Cytotoxicity (ADCC)

A significant application of understanding fucose's role in the immune system has been in the field of therapeutic antibody development. Antibody-Dependent Cellular Cytotoxicity (ADCC) is an important mechanism by which the immune system eliminates target cells, such as cancer cells or virus-infected cells. This process is mediated by Natural Killer (NK) cells, which recognize and bind to the Fc region of antibodies that have coated a target cell.

The efficiency of ADCC is significantly influenced by the glycosylation pattern of the antibody's Fc region. Specifically, the absence of a core fucose residue on the N-glycans of the IgG1 Fc region, a state known as afucosylation, dramatically increases the antibody's affinity for the FcγRIIIa receptor on NK cells. researchgate.netfrontiersin.orgbiointron.comevitria.com This enhanced binding leads to a more potent activation of NK cells and a substantial increase in ADCC activity, often by up to 100-fold. aacrjournals.org This discovery has led to the development of "afucosylated" monoclonal antibodies, which are engineered to lack fucose, thereby enhancing their therapeutic efficacy in cancer treatment. frontiersin.orgevitria.com

Fucosylation Status of IgG1Binding to FcγRIIIa on NK CellsImpact on ADCC
Fucosylated (Normal) Lower affinityStandard ADCC activity
Afucosylated (Lacking Fucose) Higher affinity (up to 100x)Significantly enhanced ADCC activity

Host-Microbe Interactions and Immune Evasion

The surfaces of both host cells and microbes are decorated with a dense layer of glycans, and fucose is a key component of this "glycocalyx." Fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites for commensal bacteria, helping to establish and maintain a healthy gut microbiome. news-medical.netmdpi.com These fucosylated structures can also act as a food source for beneficial gut bacteria.

However, pathogenic microbes can also exploit host fucosylation for their own benefit. Many viruses and bacteria have evolved to recognize and bind to specific fucosylated glycans on host cells as a first step in the infection process. nih.gov Furthermore, some pathogens engage in "molecular mimicry" by decorating their own surfaces with fucosylated structures that resemble those of the host. This allows them to evade recognition by the host immune system. nih.gov The intricate role of fucose in these interactions highlights its importance as a mediator of the symbiotic relationship between the host and its microbiota, as well as a key factor in the battle against pathogens.

Inflammation and Anti-inflammatory Effects

D-(+)-Fucose, or more specifically its biologically active isomer L-fucose, has demonstrated significant immunomodulatory and anti-inflammatory properties in various research models. nih.gov Studies have shown that L-fucose can inhibit the M1 polarization of macrophages, a key process in the inflammatory response. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.org

In the context of intestinal inflammation, such as in models of colitis, exogenous L-fucose has been found to be protective. frontiersin.orgnih.gov It can alleviate colitis by regulating the structure and function of the gut microbiota. frontiersin.orgnih.gov For instance, L-fucose can modulate the metabolism of certain gut bacteria, like Fusobacterium nucleatum, reducing their pro-inflammatory properties. frontiersin.orgnih.gov Research has shown that fucose treatment alters the metabolic pathways of F. nucleatum, leading to a decrease in pro-inflammatory metabolites. frontiersin.orgnih.gov One such metabolite identified is homocysteine thiolactone, which has been shown to induce inflammatory effects. nih.gov

Furthermore, L-fucose has been observed to reduce gut inflammation by promoting a T-regulatory response in mouse models deficient in Mucin2, a key glycoprotein (B1211001) in the intestinal mucus layer. nih.govberkeley.edu The anti-inflammatory actions of L-fucose are thought to occur through direct effects on immune cells like macrophages and dendritic cells, as well as by modulating the antigen-presentation process via alterations in the microflora. nih.gov

Research Finding Model System Observed Effect Reference
Inhibition of M1 macrophage polarizationIn vitro and in vivo (colitis models)Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) nih.gov, frontiersin.org
Amelioration of colitisDextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in miceReduced inflammation, intestinal barrier damage, and apoptosis frontiersin.org, nih.gov
Modulation of gut microbiotaFusobacterium nucleatum culture and mouse modelsAltered bacterial metabolism, decreased pro-inflammatory metabolites frontiersin.org, nih.gov
Induction of T-regulatory responseMucin2 knockout miceReduced intestinal inflammation berkeley.edu, nih.gov

Developmental Processes

Fucosylated glycans play a critical role in the initial stages of life, specifically in fertilization and the subsequent development of the early embryo. In a variety of mammalian species, including humans, fucosylated N-glycans present on the zona pellucida, the outer layer of the egg, are crucial for facilitating the binding of sperm. nih.gov This interaction is a prerequisite for successful fertilization.

Following fertilization, as the zygote develops into an early-stage embryo, fucosylated structures continue to be important. The fucosylated LewisX antigen, also known as stage-specific embryonic antigen-1 (SSEA-1), is expressed during early embryogenesis and is instrumental in promoting cell-cell adhesion. nih.govoup.com This adhesion process, termed compaction, is essential for the formation of the morula, a solid ball of cells that is a key milestone in early embryonic development. oup.com The interaction between LewisX epitopes on adjacent cells is thought to be the molecular basis for this critical developmental event. oup.com

Developmental Stage Role of Fucosylated Glycans Key Molecules/Structures Reference
FertilizationMediates sperm-egg bindingFucosylated N-glycans on the zona pellucida nih.gov
Early Embryogenesis (Morula stage)Promotes cell-cell adhesion (compaction)Fucosylated LewisX antigen (SSEA-1) nih.gov, oup.com

The process of fucosylation is deeply involved in the intricate development and function of the nervous system. Fuc-TIX, an enzyme responsible for synthesizing the LewisX antigen in the brain, plays a vital role in normal neural development by promoting the proper migration of motor neuron progenitors. nih.gov The dynamic expression of LewisX in various regions of the embryonic brain at different developmental stages suggests its importance in neurogenesis. oup.com

Fucosylated glycans also direct the migration and pathfinding of sensory neurons. nih.gov At the synaptic level, fucosylation regulates the turnover and stability of Synapsin I, a protein crucial for neurotransmitter release and the formation of new synapses. nih.govbiorxiv.org The fucosylation of other molecules, such as the neural cell adhesion molecule (NCAM), has also been suggested to regulate their function. nih.gov Furthermore, fucose α(1,2)-linkages are directly involved in synapse formation and neurite outgrowth, which are fundamental processes for learning and memory. nih.gov

O-fucosylation, the direct attachment of fucose to serine or threonine residues of proteins, is essential for the proper function of the Notch signaling pathway. Notch signaling is critical for numerous developmental processes, including the formation of the neural tube, heart, and blood vessels. The enzyme POFUT1, a protein O-fucosyltransferase, is essential for normal Notch-ligand binding and subsequent signaling. nih.gov

Neural Process Role of D-(+)-Fucose/Fucosylation Key Molecules/Pathways Involved Reference
Neuronal MigrationPromotes normal migration of motor neuron progenitorsLewisX antigen synthesized by Fuc-TIX nih.gov
Neurite Outgrowth and Synapse FormationRegulates neurite growth and the formation of new synapsesFucose α(1,2)-linkages, Synapsin I, Neural Cell Adhesion Molecule (NCAM) nih.gov
Notch SignalingEssential for Notch-ligand binding and signalingO-fucosylation by POFUT1 on Notch receptors nih.gov
Enteric Nervous System RegenerationPromotes neurogenesis and gliogenesis from enteric neural precursor cellsInhibition of SMAD2 signaling pathway nih.gov

Role in Disease Mechanisms

A well-established hallmark of malignant transformation in cells is the alteration of glycosylation patterns, with increased fucosylation being a prominent feature. nih.gov This aberrant fucosylation occurs on cell-surface glycoproteins and glycolipids and significantly impacts tumor cell behavior, including cell-cell adhesion, cell-matrix interactions, cell signaling, and immune modulation, ultimately contributing to cancer progression and metastasis. nih.gov

The overexpression of fucosylated antigens is observed in a wide range of solid and blood malignancies. nih.gov For instance, fucosylated alpha-fetoprotein (AFP-L3) is a widely used and specific biomarker for the diagnosis of hepatocellular carcinoma. nih.govmdpi.com Similarly, elevated levels of fucosylated haptoglobin have been detected in the sera of patients with various types of carcinomas. mdpi.com

The increase in fucosylation on cancer cells is often due to the overexpression of fucosyltransferases (FUTs) and enzymes involved in the synthesis of the fucose donor substrate, GDP-fucose. nih.gov These changes are not merely markers; they can confer a more aggressive phenotype to cancer cells. For example, the overexpression of the FUT1 gene in an ovarian cancer cell line leads to a higher expression of the di-fucosylated Lewisy epitope and a more aggressive behavior. nih.gov Furthermore, increased fucosylation has been linked to the cancer stem cell phenotype, which is associated with resistance to chemotherapy. nih.gov

Cancer Type Altered Fucosylation Marker Significance Reference
Hepatocellular CarcinomaFucosylated Alpha-Fetoprotein (AFP-L3)Diagnostic biomarker nih.gov, mdpi.com
Various Carcinomas (e.g., colon, ovarian)Fucosylated HaptoglobinPotential diagnostic biomarker mdpi.com
Ovarian CancerDi-fucosylated Lewisy epitopeAssociated with a more aggressive phenotype nih.gov
Pancreatic CancerGeneral increased fucosylationAssociated with cancer stem-like cells and chemoresistance nih.gov
Gastric and Colorectal MalignancyFucosylated H2 and Lewisy epitopesOverexpression correlated with increased tumor staging nih.gov

Cancer Biology and Progression

Influence on Cell Proliferation, Invasion, Metastasis, and Angiogenesis

The addition of fucose to cellular proteins and lipids profoundly impacts the functional characteristics of cancer cells, influencing their growth, ability to spread, and the formation of new blood vessels. nih.gov Aberrant fucosylation is causally linked to the acquisition of tumorigenic properties. nih.gov

Cell Proliferation: The effect of fucosylation on cell proliferation can be context-dependent. For instance, in a colorectal cancer model, inhibiting core fucosylation (α(1,6)fucosylation) led to increased proliferation in primary tumor cells (SW480) but decreased proliferation in their metastatic counterparts (SW620). mdpi.com In prostate cancer, however, treatment with metabolic fucosylation inhibitors was shown to decrease cancer cell growth. oup.com Similarly, certain fluorinated L-fucose analogs have demonstrated significant inhibitory activity against the proliferation of human colon cancer cells. researchgate.net

Invasion and Metastasis: Fucosylation plays a significant role in cell-cell adhesion, cell-matrix interactions, and the epithelial-to-mesenchymal transition (EMT), all of which are critical for invasion and metastasis. nih.govmdpi.com Increased expression of fucosyltransferases (FUTs), the enzymes that catalyze fucosylation, and the resulting fucosylated structures are associated with increased tissue invasion and metastatic potential. nih.gov For example, in breast cancer cells, elevated levels of several FUTs correlate with increased migration and the expression of genes related to angiogenesis. nih.gov Conversely, inhibiting the enzyme α(1,6)fucosyltransferase (FUT8) has been shown to impair the migration capacity of certain colon cancer cells. mdpi.com

Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Fucosylation contributes to this process. Studies have shown that increased levels of specific fucosyltransferases in breast cancer cells correlate with a rise in the expression of angiogenesis-related genes, including VEGFA, VEGFR1, and VEGFR2. nih.gov Furthermore, synthetic fluorinated L-fucose analogs have been shown to suppress the proliferation of primary endothelial cells, which are required for angiogenesis. johnshopkins.edu

Table 1: Influence of Fucosylation on Cancer Progression Hallmarks

ProcessEffect of Increased/Altered FucosylationCancer Type ExampleReference
ProliferationDecreased cell growth upon inhibition.Prostate Cancer oup.com
ProliferationIncreased in primary (SW480), decreased in metastatic (SW620) cells upon core fucosylation inhibition.Colorectal Cancer mdpi.com
Invasion & MetastasisAssociated with increased tissue invasion and metastatic potential.General nih.gov
MigrationImpaired migration upon inhibition of α(1,6)fucosyltransferase.Colorectal Cancer mdpi.com
AngiogenesisIncreased expression of angiogenesis-related genes (VEGFA, VEGFR1, VEGFR2).Breast Cancer nih.gov
AngiogenesisInhibition of endothelial cell proliferation by fluorinated fucose analogs.General johnshopkins.edu
Modulation of Receptor Signaling (e.g., EGFR, TGFβ, Notch)

Fucosylation directly regulates the function of key cell surface receptors that drive cancer progression. nih.gov By altering the glycan structures on these receptors, fucosylation can influence ligand binding, receptor dimerization, and downstream signal transduction. nih.gov

EGFR (Epidermal Growth Factor Receptor): Core fucosylation, mediated by the enzyme FUT8, is known to regulate EGFR. nih.gov In human intrahepatic cholangiocarcinoma (iCCA), elevated fucosylation contributes to cell growth and migration by upregulating the EGFR/NF-κB pathway. nih.gov Inhibition of fucosylation in iCCA cell lines led to a decrease in EGFR protein levels. nih.gov

TGFβ (Transforming Growth Factor-beta) Receptor: The TGFβ signaling pathway is also modulated by fucosylation. In ovarian and prostate tumors, increased α(1,2) fucosylation promotes TGFβ signaling, leading to increased cell proliferation. nih.gov Core fucosylation is also a direct regulator of TGFβ receptors. nih.gov

Notch Signaling: The function of the Notch receptor, which is critical for cell fate decisions, is heavily dependent on O-fucosylation. nih.govcapes.gov.br The enzyme Protein O-fucosyltransferase 1 (Pofut1) is essential for adding O-fucose to the Notch receptor, a step required for its proper signaling. nih.gov Fucosylation of Notch can be further modified by the Fringe enzyme, which adds a GlcNAc residue to the O-fucose, potentiating signaling by the Delta class of ligands. capes.gov.br In iCCA, fucosylation inhibition was found to decrease Notch activity and the interaction between Notch1 and its ligand Jagged1. nih.gov Research has also shown that fucose analogs can be incorporated into Notch, disrupting its signaling and blocking Notch-dependent T-cell differentiation. nih.gov

Immunosuppression and Antitumor Immunity

Fucosylation plays a dual role in the interaction between tumors and the immune system. nih.gov It is essential for normal immune cell development and function, but it can also be co-opted by cancer cells to evade immune destruction. nih.govnih.gov

Altered fucosylation is a feature of malignant cell transformation and contributes to immune evasion. researchgate.net The interaction between cancer cells expressing fucosylated Lewis antigens and immune cells with specific receptors can lead to immunosuppression. nih.gov However, manipulating fucose levels can also enhance antitumor immunity. Dietary administration of L-fucose has been shown to suppress melanoma tumor growth in an immune-dependent manner. youtube.com This effect was linked to the fucosylation of MHC class II proteins on melanoma cells, which is required for the fucose-triggered tumor suppression and the induction of CD4+ T cells. youtube.com Without CD4+ T cells, the antitumor effect and the infiltration of other immune cells like NK cells and dendritic cells were completely abrogated. youtube.com

Furthermore, L-fucose can be used to enhance the immunostimulatory activity of dendritic cells (DCs), which are central to initiating immune responses. frontiersin.org L-fucose treatment promotes the development of specific DC subsets, enhances their ability to take up and process antigens, and increases their stimulation of T cell populations. frontiersin.org This suggests that therapeutically leveraging fucosylation in immune cells is a promising strategy for cancer treatment. frontiersin.org

Therapeutic Targeting of Fucosylation in Cancer

Given the critical roles of fucosylation in cancer development, progression, and immune evasion, it has emerged as an attractive therapeutic target. nih.govresearchgate.net Strategies to target this pathway include the development of small molecule inhibitors that interfere with fucose metabolism or the function of fucosyltransferases. oup.comresearchgate.net

Fucosyltransferase inhibitors, such as L-fucose analogues, have been developed and show promise in preclinical models. researchgate.net These inhibitors can competitively block FUT8 activity by interfering with the synthesis of the fucose donor substrate, GDP-fucose. researchgate.net For example, the fucosylation inhibitor SGN-2FF has demonstrated anti-cancer effects on tumor cells and the tumor microenvironment in models of prostate cancer. oup.comresearchgate.net Another inhibitor, 6-alkynylfucose (6AF), reduced proliferation and migration in cholangiocarcinoma cell lines and suppressed tumor growth in vivo by inhibiting the NOTCH and EGFR/NF-κB pathways. nih.gov

Targeting tumor-associated carbohydrate antigens (TACAs), many of which are fucosylated, is another therapeutic avenue. mdpi.com For example, fucosylated gangliosides like Fucosyl-GM1 (Fuc-GM1) are targets for antibody-based therapies. A non-fucosylated human IgG1 antibody specific to Fuc-GM1 has been developed to treat cancers like small cell lung cancer (SCLC). mdpi.com Additionally, manipulating the fucosylation of therapeutic antibodies themselves is a key strategy to enhance their efficacy. nih.govelsevierpure.com

Table 2: Examples of Therapeutic Strategies Targeting Fucosylation

StrategyExample Compound/ApproachMechanism of ActionCancer Type ExampleReference
Metabolic InhibitionSGN-2FF (2-fluorofucose)Inhibits fucosylation, showing anti-cancer effects on tumor and immune cells.Prostate Cancer oup.comresearchgate.net
Metabolic Inhibition6-alkynylfucose (6AF)Inhibits fucosylation, decreases proliferation and migration by suppressing NOTCH and EGFR pathways.Intrahepatic Cholangiocarcinoma nih.gov
Metabolic InhibitionFluorinated L-fucose analogsInhibit the activity of fucosyltransferases.Colon Cancer researchgate.net
Antibody TherapyBMS-986012A non-fucosylated human IgG1 antibody targeting the fucosylated ganglioside Fuc-GM1.Small Cell Lung Cancer mdpi.com
Immune ModulationDietary L-fucoseEnhances antitumor immunity by inducing tumor-infiltrating lymphocytes.Melanoma youtube.com

Infectious Diseases

Host-Pathogen Interactions and Virulence

Fucose is abundant in the mammalian gut and plays a significant role in the symbiotic relationship between the host and its microbiota, as well as in interactions with pathogens. nih.gov Host-derived fucose can serve as a food source for beneficial gut bacteria, but it can also influence the virulence of pathogenic organisms. nih.gov

The adhesion of microorganisms to host cells is a critical first step in establishing an infection, and many pathogens use their surface molecules to bind to host components. oup.comnumberanalytics.com Some fungi, like Aspergillus fumigatus, possess fucose-specific lectins on their surface that may mediate adhesion to host tissues. oup.com

Interestingly, host-derived fucose can suppress the virulence of certain pathogens. In mice, the presence of fucose supports the beneficial activities of resident bacteria while suppressing the expression of their virulence-related genes. nih.gov This phenomenon has also been demonstrated for pathogenic E. coli. nih.gov In the context of the fungal pathogen Colletotrichum lindemuthianum, which infects beans, virulent strains secrete greater amounts of α-galactosidase when grown on cell walls from susceptible hosts, an enzyme that can remove galactose from the cell wall. nih.gov While this example is from a plant pathogen system, it illustrates the principle of how pathogen enzymes acting on host glycans are linked to virulence. nih.gov The complex interplay between pathogens and their hosts involves a variety of virulence factors that enable infection and colonization. numberanalytics.com

Molecular Mimicry by Pathogens

Molecular mimicry is a sophisticated strategy used by pathogens to evade the host immune system. nih.govmdpi.com It involves the pathogen displaying surface molecules, such as glycans, that are identical or highly similar to those of the host. nih.gov This "disguise" can help the pathogen avoid immune recognition or manipulate host cellular processes to its advantage. nih.govresearchgate.net

Bacterial glycans are often the first molecules to interact with the host and can mimic host glycan structures. nih.gov For example, the food-borne pathogen Campylobacter jejuni displays surface glycans that mimic human gangliosides. This can lead to the production of cross-reactive antibodies that, in rare cases, cause the autoimmune neurological disorder Guillain-Barré syndrome. nih.gov The pathogenic bacterium Helicobacter pylori can also modify its surface lipopolysaccharides with fucosylated Lewis antigens that mimic those on human gastric epithelial cells. nih.gov The degree of fucosylation can be varied, which affects how the bacterium interacts with the host's immune system. nih.gov This mimicry allows pathogens to hijack host biology to establish infection and promote their survival. nih.govbiorxiv.org

Inflammatory Bowel Disease and Gut Homeostasis

D-(+)-Fucose, often referred to as L-fucose in biological contexts, plays a significant role in maintaining gut homeostasis. The surface of intestinal epithelial cells is decorated with fucosylated glycans, which act as a crucial interface for host-microbe interactions. frontiersin.org These fucosylated structures are integral to the intestinal barrier, offering protection against pathogens and preventing their colonization. frontiersin.org

Research indicates that exogenous fucose can positively influence the gut microbiome and alleviate symptoms of inflammatory bowel disease (IBD). frontiersin.orgresearchgate.net Studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown that fucose administration can protect the intestinal mucosal barrier, reduce inflammation, and modulate the composition of the gut microbiota. frontiersin.orgresearchgate.net Specifically, fucose has been observed to promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species. frontiersin.org Furthermore, fucose can influence the metabolic output of the microbiota, including the modulation of bile acid metabolism, which is often dysregulated in IBD. researchgate.netnih.gov The administration of fucose has been linked to an increase in the production of short-chain fatty acids (SCFAs) like propionate, which has anti-inflammatory properties and supports intestinal epithelial health. nih.govresearchgate.net

The interplay between host and bacterial fucosylation is critical for immune homeostasis in the gut. nih.gov A loss-of-function mutation in the FUT2 gene, which is responsible for the α1,2-fucosylation of epithelial cells, is a known genetic risk factor for IBD. nih.gov Research has shown that the host's fucosylation status can influence the fucosylation of commensal bacteria. nih.gov For instance, mice colonized with microbiota from Fut2 knockout mice or with Bacteroides fragilis strains that have lower surface fucosylation are more susceptible to colitis. nih.gov This suggests that both host- and microbe-derived fucose are essential for maintaining a balanced immune response, partly by influencing immunoglobulin A (IgA) production and its interaction with the gut microbiota. nih.gov

Leukocyte Adhesion Deficiency Type II (LAD II) and Fucosylation Defects

Leukocyte Adhesion Deficiency Type II (LAD II), also known as Congenital Disorder of Glycosylation type IIc (CDG-IIc), is a rare autosomal recessive disorder characterized by a generalized defect in fucose metabolism. nih.govorpha.netyoutube.com This condition arises from mutations in the SLC35C1 gene, which encodes the guanosine (B1672433) diphosphate (B83284) (GDP)-fucose transporter. orpha.net This transporter is responsible for moving GDP-fucose from the cytosol into the Golgi apparatus, where it is essential for the fucosylation of glycoconjugates. orpha.netashpublications.org

A primary consequence of this defect is the inability to synthesize fucosylated glycans, such as the sialyl-Lewis X (sLeX) antigen, on the surface of leukocytes. nih.govashpublications.org The sLeX antigen is a crucial ligand for selectins on endothelial cells, mediating the initial tethering and rolling of neutrophils during the inflammatory response. ashpublications.org The absence of functional selectin ligands severely impairs leukocyte-endothelial cell interactions, leading to a failure of neutrophils to migrate to sites of infection. ashpublications.orgmedscape.com This results in a primary immunodeficiency characterized by recurrent bacterial infections and marked neutrophilia (a high number of neutrophils in the blood). ashpublications.orgmedscape.com

Beyond the immunodeficiency, LAD II presents with a distinct spectrum of clinical features, including severe growth and psychomotor retardation, and characteristic facial dysmorphism. nih.govorpha.net Patients with LAD II also exhibit the rare Bombay (Hh) blood group phenotype, as they are unable to synthesize the fucosylated H antigen, the precursor to the A and B blood group antigens. nih.govyoutube.com

Interestingly, research has shown that the fucosylation defect in fibroblasts from LAD II patients can be corrected in vitro by adding L-fucose to the culture medium. ashpublications.orgnih.gov This finding prompted the exploration of oral fucose supplementation as a therapy. In some patients, this treatment has been successful in inducing the expression of fucosylated selectin ligands on neutrophils, normalizing neutrophil counts, reducing the frequency of infections, and improving psychomotor abilities. ashpublications.orgnih.govscite.ai

Other Pathologies (e.g., Atherosclerosis, Chronic Obstructive Pulmonary Disease)

While the role of D-(+)-fucose is well-established in LAD II, emerging research suggests its involvement in other complex diseases. Fucosylation, the process of adding fucose to molecules, is a critical post-translational modification that can influence cellular processes implicated in various pathologies.

In the context of cardiovascular disease, alterations in fucosylation have been observed. For example, fucosylated glycans are involved in the inflammatory processes that drive atherosclerosis. The selectin-mediated adhesion of leukocytes to the vascular endothelium, a key initiating event in the formation of atherosclerotic plaques, is dependent on fucosylated ligands.

Similarly, in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), changes in glycosylation patterns, including fucosylation, of proteins in the airways and serum have been noted. These changes can affect inflammation and the immune response in the lungs. While direct studies on D-(+)-fucose supplementation in these conditions are limited, the fundamental role of fucosylation in the underlying inflammatory pathways suggests it is a relevant area of investigation.

D-(+)-Fucose in Microbial Systems

D-(+)-Fucose in Bacterial Polysaccharides

D-(+)-Fucose is a significant component of various bacterial polysaccharides, including both capsular polysaccharides (CPS) and exopolysaccharides (EPS). nih.govnih.gov These fucose-containing polysaccharides play diverse roles in bacterial survival, virulence, and interaction with the host. nih.govnih.gov

For instance, the capsule of certain pathogenic bacteria, such as some strains of Klebsiella pneumoniae, contains fucose. nih.gov The presence of fucose in the capsular polysaccharide of a liver abscess-associated K. pneumoniae strain (KpL1) was linked to increased virulence in mice. nih.gov This fucose-containing capsule appeared to help the bacteria evade phagocytosis by peritoneal macrophages, a mechanism implicated in immune evasion. nih.gov

Many bacteria secrete fucose-containing exopolysaccharides (FcEPS) into their environment. nih.gov These can be found as loosely attached slime layers or completely secreted into the surroundings. nih.gov FcEPS are heteropolysaccharides, meaning they are composed of different types of monosaccharides, often including galactose, glucose, and glucuronic acid in addition to fucose. nih.govmdpi.com Examples of bacteria that produce fucose-rich EPS include Enterobacter species, which produce FucoPol. nih.govmdpi.com These bacterial polysaccharides are being explored for various applications due to their biological activities. nih.gov

The structure of these fucose-containing polysaccharides is diverse. Fucose can be found in different linkages within the polymer chain, contributing to the wide variety of structures observed in bacterial glycans. researchgate.net

Engineered Bacteria for Fucose Production

The biological importance of D-(+)-fucose and fucosylated compounds has driven the development of microbial systems for their production. Metabolic engineering of bacteria, particularly Escherichia coli, has emerged as a promising strategy for the large-scale and cost-effective synthesis of fucose. cas.cnnih.govacs.org

The general approach involves genetically modifying bacteria to reroute their metabolic pathways towards the synthesis of L-fucose. This often includes several key steps:

Introducing key enzymes: Genes for enzymes involved in the fucose synthesis pathway are introduced and overexpressed. For example, the de novo pathway for GDP-L-fucose synthesis from GDP-D-mannose involves enzymes like GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (WcaG). researchgate.net

Blocking competing pathways: To maximize the carbon flux towards fucose, genes for pathways that consume fucose or its precursors are often deleted. For instance, the genes for fucose assimilation (fucI and fucK) can be knocked out. nih.govresearchgate.net

Optimizing fermentation conditions: Strategies such as using mixed carbon sources (e.g., glucose and glycerol) have been employed to improve the efficiency of the fermentation process. cas.cnacs.org

Using these metabolic engineering strategies, researchers have achieved high titers of L-fucose production in bioreactors. For example, one study reported a yield of 91.90 g/L of L-fucose in a 5-liter bioreactor using an engineered E. coli strain. cas.cnacs.org Another approach involves engineering E. coli to first produce 2'-fucosyllactose (B36931) (2'-FL), and then introducing an α-L-fucosidase to liberate L-fucose from 2'-FL. researchgate.net Perdeuterated L-fucose, which is valuable for structural biology studies, has also been produced using glyco-engineered E. coli grown in deuterated media. researchgate.netnih.gov

Microbial Fucosidases and Glycan Degradation

Microbial fucosidases are enzymes that catalyze the removal of terminal α-L-fucosyl residues from glycans and glycoconjugates. nih.gov These enzymes are crucial for bacteria, particularly those in the human gut, to degrade complex host and dietary glycans for nutrition. nih.govoup.com

The human gut microbiota encodes a wide array of glycoside hydrolases (GHs) to break down complex carbohydrates. nih.govresearchgate.net Fucosidases, belonging mainly to GH families GH29 and GH95, are key players in the initial steps of mucin glycan degradation. nih.govoup.com Mucins, the glycoproteins that form the protective mucus layer in the gut, are heavily decorated with fucosylated O-glycans. nih.gov Bacteria like Bifidobacterium bifidum, Ruminococcus gnavus, and Akkermansia muciniphila produce fucosidases that are upregulated when grown on mucins, demonstrating their role in utilizing this nutrient source. nih.govresearchgate.net

The degradation of fucosylated glycans is often a concerted effort by multiple enzymes. oup.com After fucosidases remove the terminal fucose, other glycosidases can access and cleave the underlying glycan structure. nih.gov The liberated fucose can then be metabolized by the bacteria themselves or cross-fed to other members of the microbial community. nih.gov

Beyond their role in nutrition, microbial fucosidases are also being explored as biotechnological tools. For example, bacterial α-fucosidases have been used in the chemoenzymatic defucosylation of therapeutic antibodies to enhance their effector functions. nih.govnih.gov

Future Directions and Emerging Research Areas

Elucidation of Novel Biological Functions of D-(+)-Fucose

While L-fucose is well-documented in mammals, ongoing research continues to uncover new and vital functions of fucosylation in complex biological systems, with implications for D-(+)-Fucose metabolism and function in various organisms. oup.comsigmaaldrich.com

Cell Signaling and Development: Fucosylation is integral to cell-cell communication and developmental processes. A primary example is the Notch signaling pathway, which is essential for cell-fate decisions during embryonic development and tissue homeostasis. youtube.com The O-fucosylation of Notch receptors, a process where a fucose molecule is attached to serine or threonine residues on the receptor, is required for Notch to be activated by its ligands. yu.edunih.gov Studies using RNA interference to reduce the expression of the enzyme that attaches this fucose (O-fucosyltransferase 1, or OFUT1) have demonstrated that O-linked fucose is essential for Notch signaling. nih.gov The absence of proper fucosylation leads to severe defects in embryonic development. nih.gov

Immune System Regulation: Fucosylated glycans are critical for regulating the immune system. nih.gov They are essential for the selectin-mediated adhesion of leukocytes to endothelial cells, a key step in the inflammatory response that allows immune cells to move from the bloodstream to sites of infection. oup.comfrontiersin.orgnih.gov Furthermore, the fucosylation of antibodies (specifically the IgG1 class) has a profound impact on their function; the absence of a core fucose on the antibody's Fc region can increase its binding to Fcγ receptors on immune effector cells, significantly enhancing antibody-dependent cellular cytotoxicity (ADCC). nih.govnih.gov

Host-Microbiome Interactions: The gut microbiome plays a crucial role in health, and its composition is influenced by host glycans. Fucosylated oligosaccharides, present in breast milk and on the surface of intestinal epithelial cells, serve as both nutrients and attachment sites for gut bacteria. nih.gov This interaction helps establish a healthy gut microbiota and can prevent pathogens from binding to host tissues. frontiersin.orgnih.gov The immune system's interaction with the microbiota is a delicate balance, and fucosylated glycans are involved in the mechanisms that switch the immune response, helping to maintain homeostasis. nih.gov

Table 1: Selected Biological Functions Associated with Fucosylation

Biological Process Key Fucosylated Molecules/Structures Significance
Cell Signaling Notch Receptors (O-fucosylation) Essential for receptor activation and cell-fate decisions during development. yu.edunih.gov
Immunity Selectin Ligands (e.g., Sialyl Lewis X) Mediates leukocyte rolling and adhesion during inflammation. frontiersin.orgnih.gov
IgG1 Antibodies (Core fucosylation) Modulates antibody-dependent cellular cytotoxicity (ADCC). nih.govnih.gov
Development Lewis X Antigens Promotes cell-cell adhesion in early-stage embryos. nih.gov
Host-Microbe Interaction Intestinal Mucins, Milk Oligosaccharides Shapes gut microbiota composition and prevents pathogen attachment. frontiersin.orgnih.gov
Fertilization Zona Pellucida Glycoproteins Facilitates sperm-egg binding in various mammalian species. nih.gov

Development of Specific and Potent Fucosylation Inhibitors and Modulators

To better study the roles of fucosylation and explore its therapeutic potential, scientists are developing specific and potent inhibitors. nih.govnih.gov These molecules are designed to interfere with the fucosylation process at various stages.

Most successful approaches have utilized metabolic inhibitors, which are structural mimics of fucose that get processed by the cell's fucose salvage pathway. nih.gov These fucose analogs are converted into unnatural versions of GDP-fucose, the donor substrate for all fucosyltransferases. pnas.org These analogs can then inhibit fucosylation in two main ways:

Direct Inhibition: The GDP-fucose analog can directly compete with the natural GDP-fucose for binding to fucosyltransferases, but as incompetent substrates, they block the transfer of fucose to proteins and lipids. nih.govnih.gov

Feedback Inhibition: The accumulation of the GDP-fucose analog can trick the cell into thinking it has enough fucose, leading to the shutdown of the de novo synthesis pathway that produces natural GDP-fucose from GDP-mannose. pnas.orgnih.gov

One of the most studied inhibitors is 2-fluorofucose (2FF) , an orally available fucose analog. cancer.gov When administered, 2FF is converted in the cell to GDP-2FF. This analog efficiently suppresses the production of natural GDP-fucose and inhibits the fucosylation of glycoproteins. nih.gov It has been shown to reduce fucosylation in a dose-dependent manner in various cancer cell lines and can suppress tumor cell proliferation and migration. nih.govnih.gov

More recently, a new inhibitor called β-carbafucose was developed. In this molecule, the ring oxygen of fucose is replaced with a methylene (B1212753) group. nih.govresearchgate.net This change prevents it from forming the transition state required by fucosyltransferases, making it an incompetent substrate. nih.gov β-carbafucose effectively blocks fucosylation on the cell surface and on secreted antibodies without affecting cell growth. nih.govresearchgate.net

Table 2: Examples of Fucosylation Inhibitors and Their Mechanisms

Inhibitor Class Mechanism of Action
2-Fluorofucose (2FF) Fucose Analog Metabolized to GDP-2FF, which inhibits the de novo GDP-fucose synthesis pathway and competes with natural GDP-fucose. pnas.orgnih.govcancer.gov
Alkynyl-Fucose Fucose Analog Metabolized to corresponding GDP-fucose analog, depleting cellular pools of natural GDP-fucose. pnas.org
β-Carbafucose Fucose Analog Metabolized to GDP-carbafucose, which is an incompetent substrate for fucosyltransferases. nih.govresearchgate.net
GDP-D-Rhamnose GDP-Fucose Analog Acts as an inhibitor of GDP-mannose-4,6-dehydratase (GMD), a key enzyme in the de novo pathway. researchgate.net

Biotechnological Applications in Oligosaccharide Synthesis and Glycoengineering

The functional importance of fucosylated molecules has driven the development of biotechnological methods to synthesize them for research and therapeutic purposes.

Oligosaccharide Synthesis: Fucosylated oligosaccharides, such as those found in human milk (HMOs), have significant health benefits, acting as prebiotics and anti-infective agents. nih.govnih.gov However, their complex structures make chemical synthesis difficult and costly. researchgate.net Biotechnology offers more efficient alternatives:

Enzymatic Synthesis: This approach uses isolated enzymes, such as fucosyltransferases and fucosidases, to build oligosaccharides in a controlled, stepwise manner. nih.govoup.com For example, β-galactosidase can be used to produce fucose-containing galacto-oligosaccharides (fGOS) from lactose (B1674315) and fucose. nih.gov Similarly, various microbial α-L-fucosidases can be used in "transfucosylation" reactions to transfer fucose from a donor molecule to an acceptor, creating complex structures like lacto-N-fucopentaose II (LNFP II). nih.govresearchgate.net

Microbial Fermentation: This strategy involves engineering microorganisms like E. coli to produce large quantities of specific fucosylated oligosaccharides. oup.comoup.com While promising for scalability, this approach can face challenges with yields and the formation of unwanted side-products. nih.gov

Glycoengineering: This technology involves modifying the glycosylation patterns of proteins, particularly therapeutic antibodies. youtube.com As mentioned, the absence of core fucose on therapeutic antibodies dramatically enhances their ability to kill cancer cells (ADCC). nih.govelsevierpure.com Several strategies are employed to produce afucosylated (fucose-free) antibodies:

Inhibitor Treatment: Adding fucosylation inhibitors like 2-fluorofucose or β-carbafucose to the cell culture medium during antibody production is a straightforward method to reduce or eliminate fucosylation. nih.govnih.gov

Genetic Engineering of Host Cells: This is a more permanent solution where the host cells used for antibody production (typically Chinese Hamster Ovary, or CHO, cells) are genetically modified. Key targets for modification include the genes for fucosyltransferase 8 (FUT8), the enzyme that adds core fucose, or GDP-mannose 4,6-dehydratase (GMD), an enzyme in the de novo GDP-fucose synthesis pathway. nih.gov Knocking out or knocking down these genes results in the production of antibodies with little to no core fucose. nih.gov

These glycoengineering strategies are crucial for developing next-generation antibody-based therapies with enhanced efficacy. nih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying D-(+)-Fucose in biomedical applications?

  • Methodological Answer : Obtain institutional review board (IRB) approval for human/animal studies. Clearly disclose funding sources and conflicts of interest in publications, as per Beilstein Journal of Organic Chemistry guidelines .

Q. What are the best practices for presenting D-(+)-Fucose data in tables and figures?

  • Methodological Answer : Follow Pharmaceutical Research standards:
  • Label tables with Roman numerals and footnotes (e.g., superscript letters).
  • Include raw data in appendices and processed data in main text.
  • Use high-resolution figures with color-free accessibility options .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.